(1,1,2,2-Tetrabromoethyl)benzene
Description
Significance of Halogenated Alkanes and Aromatics in Synthetic Chemistry
Halogenated alkanes and aromatics are of paramount importance in synthetic organic chemistry due to their versatile reactivity and the profound impact of halogenation on the parent molecule's properties. numberanalytics.commt.com The introduction of halogen atoms can significantly alter a compound's reactivity, stability, and biological activity. numberanalytics.com This has led to their widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com
In pharmaceutical development, halogenation is a key strategy for enhancing the therapeutic potential of drug candidates. The incorporation of halogens can improve a molecule's bioactivity, metabolic stability, and ability to cross cell membranes. numberanalytics.com Notable examples include halogenated compounds used as antibacterial and anticancer agents. numberanalytics.com
Furthermore, halogenated organic compounds are valuable synthetic intermediates. youtube.comncert.nic.in The carbon-halogen bond, being polar and often reactive, can be readily transformed into other functional groups through substitution and elimination reactions, providing pathways to a diverse array of more complex molecules. wikipedia.org Beyond their role as synthetic building blocks, halogenated alkanes find utility as solvents, refrigerants, flame retardants, and propellants, while halogenated aromatics are integral to the production of high-performance polymers and dyes. numberanalytics.comyoutube.comwikipedia.org
Contextualization of (1,1,2,2-Tetrabromoethyl)benzene as a Polyhalogenated Aromatic Derivative
(1,1,2,2-Tetrabromoethyl)benzene is classified as a polyhalogenated aromatic derivative. Its molecular structure features a benzene (B151609) ring bonded to an ethyl group that is heavily substituted with four bromine atoms. This high degree of halogenation imparts specific chemical and physical properties to the molecule.
Table 1: Physicochemical Properties of (1,1,2,2-Tetrabromoethyl)benzene
| Property | Value |
| Chemical Formula | C₈H₆Br₄ |
| Molecular Weight | 421.752 g/mol |
| CAS Number | 31253-21-1 |
| Density | 2.393 g/cm³ |
| Boiling Point | 313.7°C at 760 mmHg |
| Flash Point | 140.6°C |
| Vapor Pressure | 0.000902 mmHg at 25°C |
| Data sourced from LookChem lookchem.com |
The synthesis of (1,1,2,2-Tetrabromoethyl)benzene has been reported through the bromination of phenylacetylene (B144264). lookchem.com One documented method involves the reaction of phenylacetylene with dimethylbromosulphonium bromide in acetonitrile (B52724) at 20°C, affording the product in high yield. lookchem.com Another synthetic route starts from (Z)-(1,2-dibromovinyl)benzene. lookchem.com
Polyhalogenated aromatic compounds, the class to which (1,1,2,2-Tetrabromoethyl)benzene belongs, are a significant group of chemicals. science.govmdpi.com While they have found use in various industrial applications, their chemical stability often translates to environmental persistence, making their study an area of active research. chromatographyonline.comnih.gov
Overview of Research Trajectories for Complex Halogenated Compounds
The field of halogenated compounds is dynamic, with research continuously evolving from fundamental synthesis to sophisticated applications. nih.gov Historically, the focus was on developing methods for their preparation and characterizing their basic properties. wikipedia.org
Current research has shifted towards leveraging the unique properties of complex halogenated compounds in high-value applications. In medicinal chemistry, there is a growing appreciation for the role of halogen bonding—a noncovalent interaction involving a halogen atom—in the binding of drugs to their biological targets. nih.govacs.org This understanding is guiding the rational design of new and more effective therapeutic agents. nih.gov
The development of novel and more efficient halogenation methodologies remains a key research area. mt.com Modern synthetic chemistry seeks to achieve greater selectivity and control in the introduction of halogens into complex molecules, as exemplified by advances in stereoselective haloamination reactions. mdpi.com Concurrently, there is a substantial and ongoing effort to understand the environmental behavior, fate, and transport of persistent polyhalogenated organic pollutants. chromatographyonline.comnih.gov This includes the development of advanced analytical techniques for their detection and quantification in environmental samples. chromatographyonline.com
Properties
CAS No. |
31253-21-1 |
|---|---|
Molecular Formula |
C8H6Br4 |
Molecular Weight |
421.75 g/mol |
IUPAC Name |
1,1,2,2-tetrabromoethylbenzene |
InChI |
InChI=1S/C8H6Br4/c9-7(10)8(11,12)6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
LZXIOBBQFSCJGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Br)Br)(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,1,2,2 Tetrabromoethyl Benzene
Precursor-Based Synthesis Routes
Tetra-bromination of Terminal Alkynes
The direct tetra-bromination of terminal alkynes represents an efficient pathway to synthesize 1,1,2,2-tetrabromoalkanes, including (1,1,2,2-Tetrabromoethyl)benzene. This transformation can be achieved in a one-pot synthesis, offering high yields and excellent chemoselectivity. nih.govfrontiersin.orgnih.gov
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), play a crucial role in mediating the chemoselective bromination of terminal alkynes. nih.govfrontiersin.orgnih.gov These reagents act as oxidants, facilitating the bromination process under mild conditions. nih.govfrontiersin.org The combination of PIDA with a bromine source allows for controlled bromination, leading to various brominated products depending on the reaction conditions. nih.govfrontiersin.orgnih.gov The PIDA/AlBr3 system, for instance, has been shown to be an efficient brominating agent for arenes. beilstein-journals.orgbeilstein-archives.org
The choice of the bromine source is a critical factor that dictates the outcome of the bromination reaction. nih.govfrontiersin.orgnih.gov When terminal alkynes are treated with an excess loading of sodium bromide (NaBr) in the presence of PIDA, tetra-bromination occurs, yielding 1,1,2,2-tetrabromoalkanes. nih.govfrontiersin.orgnih.gov In contrast, using tetrabutylammonium (B224687) bromide (TBAB) as the bromine source with PIDA leads to mono-bromination, producing 1-bromoalkynes. nih.govfrontiersin.orgnih.gov The NaBr/PIDA system can also be tuned to selectively produce 1,2-dibromoalkenes. nih.govfrontiersin.orgnih.gov
To achieve efficient and selective tetra-bromination of terminal alkynes, careful optimization of reaction conditions is necessary. A key strategy involves using an excess of the NaBr/PIDA system in a one-pot reaction. nih.govfrontiersin.orgnih.gov This method has been demonstrated to afford high yields of up to 99% with excellent chemoselectivity (up to 100%). nih.govfrontiersin.orgnih.gov The reaction is sensitive to the electronic properties of the substituents on the aromatic ring of the alkyne, with electron-donating groups generally favoring the formation of 1,1,2,2-tetrabromoalkanes. nih.gov
Table 1: Tetra-bromination of Phenylacetylene (B144264) using NaBr/PIDA
| Entry | Reactant | Product | Yield (%) |
| 1 | Phenylacetylene | (1,1,2,2-Tetrabromoethyl)benzene | 99 |
This data is based on research demonstrating high yields for the tetra-bromination of terminal alkynes under optimized conditions. nih.govfrontiersin.orgnih.gov
Derivations from Phenylacetylene
(1,1,2,2-Tetrabromoethyl)benzene is directly synthesized from the precursor phenylacetylene. The addition of bromine across the triple bond of phenylacetylene leads to the formation of the saturated tetra-bromo compound. This reaction can proceed through intermediate stages, such as the formation of (E/Z)-(1,2-dibromovinyl)benzene, which can then undergo further bromination to yield the final product. lookchem.commasterorganicchemistry.com The reaction of an alkyne with two equivalents of a halogen like Br2 results in a tetrahaloalkane. masterorganicchemistry.comlibretexts.org
Synthesis via 1,2-Dibromoalkene Intermediates
The synthesis of (1,1,2,2-Tetrabromoethyl)benzene can proceed through the formation of a 1,2-dibromoalkene intermediate, specifically (Z)-(1,2-dibromovinyl)benzene. lookchem.com This intermediate is formed by the addition of one equivalent of bromine to phenylacetylene. masterorganicchemistry.com Subsequent addition of a second equivalent of bromine to the double bond of the 1,2-dibromoalkene yields the final 1,1,2,2-tetrabromoethyl)benzene product. masterorganicchemistry.com Research has shown that the NaBr/PIDA system is selective for the di-bromination of terminal alkynes to produce 1,2-dibromoalkenes. nih.govfrontiersin.org
Influence of Substituents on Synthetic Yields and Selectivity
The formation of (1,1,2,2-Tetrabromoethyl)benzene from styrene (B11656) involves the addition of bromine across the double bond, followed by the substitution of the benzylic and the remaining aliphatic hydrogen atoms with bromine. This process is typically carried out using elemental bromine, often with a radical initiator or under UV irradiation to facilitate the substitution reactions. The electronic properties of the substituents on the phenyl ring play a crucial role in both the initial electrophilic addition and the subsequent radical bromination steps.
Electron-donating groups (EDGs) on the benzene (B151609) ring generally enhance the rate and yield of the tetra-bromination of the ethyl side chain. This is due to their influence on the two key stages of the reaction: the initial electrophilic addition of bromine to the double bond and the subsequent radical substitution at the benzylic position.
EDGs, such as alkyl and alkoxy groups, increase the electron density of the aromatic ring and the vinyl group through inductive and resonance effects. This increased nucleophilicity of the double bond facilitates the initial electrophilic attack by bromine, leading to the formation of a bromonium ion intermediate. cdnsciencepub.com The subsequent steps to form the dibromo intermediate are thus accelerated.
In the radical substitution phase, the stability of the benzylic radical intermediate is paramount. orgoreview.com EDGs can stabilize the adjacent benzylic radical through resonance and hyperconjugation, thereby lowering the activation energy for the abstraction of the benzylic hydrogen and promoting the substitution with bromine. pearson.com This stabilizing effect generally leads to higher yields of the fully brominated product.
| Substituent (Position) | Electron-Donating/Withdrawing Nature | Expected Impact on Yield | Rationale |
| -CH₃ (para) | Electron-Donating (Inductive & Hyperconjugation) | Increase | Stabilizes the benzylic radical and activates the double bond. |
| -OCH₃ (para) | Strong Electron-Donating (Resonance) | Significant Increase | Strongly activates the double bond and stabilizes the benzylic radical. |
| -N(CH₃)₂ (para) | Very Strong Electron-Donating (Resonance) | Highest Increase | Potent activation of the double bond and stabilization of the benzylic radical. |
This table presents expected trends based on established principles of organic reaction mechanisms.
Halogen substituents and electron-withdrawing groups (EWGs) on the benzene ring tend to decrease the efficiency of the tetra-bromination of the ethyl side chain. Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing but can donate electron density through resonance. However, for electrophilic reactions, the inductive deactivation usually predominates. acs.org
Electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN) groups, strongly deactivate the aromatic ring and the attached vinyl group towards electrophilic attack by bromine. cdnsciencepub.com This significantly slows down the initial addition of bromine across the double bond.
Furthermore, EWGs destabilize the benzylic radical intermediate formed during the subsequent substitution steps. researchgate.net This destabilization increases the activation energy for the abstraction of the benzylic hydrogen, making the radical bromination less efficient and potentially leading to lower yields or requiring more forcing reaction conditions. researchgate.net
| Substituent (Position) | Electron-Donating/Withdrawing Nature | Expected Impact on Yield | Rationale |
| -Cl (para) | Inductively Withdrawing, Resonance Donating | Decrease | Deactivates the double bond towards electrophilic addition. |
| -Br (para) | Inductively Withdrawing, Resonance Donating | Decrease | Similar to chloro, deactivates the double bond. |
| -NO₂ (para) | Strong Electron-Withdrawing | Significant Decrease | Strongly deactivates the double bond and destabilizes the benzylic radical. |
| -CN (para) | Strong Electron-Withdrawing | Significant Decrease | Strongly deactivates the double bond and destabilizes the benzylic radical. |
This table presents expected trends based on established principles of organic reaction mechanisms.
Purification and Isolation Techniques in Synthesis
The purification of (1,1,2,2-Tetrabromoethyl)benzene from the crude reaction mixture is crucial to obtain a product of high purity. The primary method for the purification of solid brominated aromatic compounds is recrystallization. researchgate.net This technique relies on the difference in solubility of the desired product and impurities in a suitable solvent at different temperatures.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For polybrominated alkylbenzenes, a variety of solvents and solvent mixtures can be effective.
Commonly used solvents for the recrystallization of brominated aromatic compounds include:
Toluene
m-Xylene
Benzene
Dichloromethane
Chloroform
1,2-Dichloroethane
Ethanol
n-Hexane/Acetone mixture
n-Hexane/Tetrahydrofuran mixture
The crude product from the bromination reaction often contains acidic impurities such as hydrogen bromide (HBr) and residual bromine. These can be removed by washing the crude product with a dilute basic solution, such as sodium bicarbonate or sodium carbonate, prior to recrystallization. researchgate.net Alternatively, a base can be added during the recrystallization process to neutralize these acidic byproducts. researchgate.net
The general procedure for purification involves dissolving the crude (1,1,2,2-Tetrabromoethyl)benzene in a minimal amount of a suitable hot solvent. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly, promoting the formation of well-defined crystals of the pure product, which can then be isolated by filtration.
| Solvent/Solvent System | Suitability for Brominated Aromatics | Notes |
| Toluene | Good | Effective for many aromatic compounds. researchgate.net |
| Dichloromethane | Good | A common solvent for a wide range of organic compounds. researchgate.net |
| Ethanol | Moderate | Can be effective, especially for inducing crystallization. |
| n-Hexane/Acetone | Good | A versatile solvent mixture for adjusting polarity. |
| n-Hexane/Ethyl Acetate | Good | Another common and effective solvent mixture. |
This table provides a summary of generally suitable solvents for the purification of brominated aromatic compounds by recrystallization.
Reaction Mechanisms and Pathways Involving 1,1,2,2 Tetrabromoethyl Benzene
Mechanistic Insights into Carbon-Bromine Bond Formation
The synthesis of (1,1,2,2-Tetrabromoethyl)benzene itself provides a window into the mechanisms of carbon-bromine bond formation. The most common route involves the bromination of phenylacetylene (B144264).
The formation of (1,1,2,2-Tetrabromoethyl)benzene from phenylacetylene proceeds through the electrophilic addition of bromine (Br2) across the carbon-carbon triple bond. This reaction occurs in a stepwise manner. The initial addition of one equivalent of bromine to the alkyne leads to the formation of a dibromoalkene. unacademy.com The π electrons of the alkyne attack the bromine molecule, which becomes polarized as it approaches. libretexts.orglumenlearning.com This results in the formation of a bromonium ion intermediate, a three-membered ring containing a positively charged bromine atom. libretexts.orgmasterorganicchemistry.com A bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition fashion, leading to a trans-dibromoalkene. libretexts.orgmasterorganicchemistry.com
The reaction can proceed further with the addition of a second equivalent of bromine to the newly formed double bond. unacademy.com The mechanism is analogous to the first addition, with the alkene's π bond acting as the nucleophile. This second electrophilic addition results in the formation of the final tetrabromoalkane product, (1,1,2,2-Tetrabromoethyl)benzene. unacademy.comlibretexts.org
| Step | Reactant | Reagent | Intermediate | Product |
| 1 | Phenylacetylene | Br2 | Bromonium ion | (E)-1,2-Dibromo-1-phenylethene |
| 2 | (E)-1,2-Dibromo-1-phenylethene | Br2 | Bromonium ion | (1,1,2,2-Tetrabromoethyl)benzene |
The polybromination of an alkyne to form a tetrahaloalkane involves two successive electrophilic additions. libretexts.org Some evidence suggests that for alkynes, the reaction might proceed through a termolecular process where the alkyne interacts with two molecules of the halogen simultaneously, avoiding the formation of a high-energy vinyl cation. jove.comyoutube.comyoutube.com This concerted mechanism would lead directly to the dihaloalkene. However, the more widely accepted mechanism involves the stepwise formation of a dibromoalkene intermediate. unacademy.comlibretexts.org The stereochemistry of the first addition is typically anti, resulting in a trans-alkene, though syn addition can also occur. libretexts.org The subsequent addition to the alkene also proceeds via a bromonium ion, leading to the final tetrabrominated product.
Reactivity of the Tetrabromoethyl Moiety
The four bromine atoms on the ethyl side chain are the primary sites of reactivity in (1,1,2,2-Tetrabromoethyl)benzene under certain conditions.
Vicinal tetrahaloalkanes like (1,1,2,2-Tetrabromoethyl)benzene can undergo dehalogenation when treated with a reducing agent such as zinc dust. doubtnut.com This reaction involves the removal of bromine atoms from adjacent carbons to form an alkyne. In this case, the reaction would yield phenylacetylene. The zinc metal donates electrons to the bromine atoms, facilitating their departure as bromide ions and promoting the formation of a carbon-carbon triple bond. This type of reaction is a common method for the synthesis of alkynes from vicinal dihalides or tetrahalides. youtube.com
While the primary carbons of the tetrabromoethyl group are sterically hindered, the potential for nucleophilic substitution exists. However, due to the presence of multiple electron-withdrawing bromine atoms, the carbon atoms are electron-deficient and susceptible to attack by strong nucleophiles. These reactions would likely follow an SN2 mechanism, although the steric bulk of the surrounding bromine atoms and the phenyl group would significantly hinder the approach of the nucleophile. Elimination reactions are often a competing pathway, especially with strong, sterically hindered bases. masterorganicchemistry.com
Reactivity of the Benzene (B151609) Ring
The (1,1,2,2-tetrabromoethyl) group significantly influences the reactivity of the benzene ring towards electrophilic aromatic substitution (EAS).
The alkyl group with multiple halogen substituents acts as a deactivating group. libretexts.org This is due to the strong inductive electron-withdrawing effect of the four bromine atoms, which pulls electron density away from the benzene ring. msu.edu This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. libretexts.orgyoutube.com
As a deactivating group, the tetrabromoethyl substituent is expected to be a meta-director for subsequent electrophilic aromatic substitution reactions. libretexts.org The deactivating nature of the group destabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack more than the intermediate for meta attack. Therefore, the electrophile will preferentially add to the meta position.
| Substituent Effect | Influence on Reactivity | Directing Effect |
| Inductive Effect | Strong electron withdrawal | Meta-directing |
| Overall Reactivity | Deactivated ring | Slower reaction than benzene |
Electrophilic Aromatic Substitution (EAS) Potential of Substituted Benzene
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. orgosolver.com The facility and orientation of this substitution are dictated by the nature of the substituents already present on the ring. orgosolver.com Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org
The (1,1,2,2-tetrabromoethyl) group is a potent deactivating group. The four bromine atoms on the ethyl side chain exert a strong negative inductive effect (-I), withdrawing electron density from the benzene ring. uncw.eduresearchgate.net This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org Consequently, harsher reaction conditions are generally required to effect electrophilic substitution on (1,1,2,2-tetrabromoethyl)benzene.
In terms of regioselectivity, electron-withdrawing groups typically direct incoming electrophiles to the meta position. orgosolver.comorganicchemistrytutor.com This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance and inductive effects, making the meta position relatively less deactivated and thus the preferred site of attack. organicchemistrytutor.com Therefore, in electrophilic aromatic substitution reactions of (1,1,2,2-tetrabromoethyl)benzene, the major product is expected to be the meta-substituted isomer.
However, the significant steric bulk of the (1,1,2,2-tetrabromoethyl) group can also influence the regioselectivity. numberanalytics.com Steric hindrance may further disfavor substitution at the ortho positions, which are in close proximity to the bulky substituent. numberanalytics.comlibretexts.org
| Property | Effect | Reasoning |
|---|---|---|
| Reactivity | Deactivating | Strong negative inductive effect (-I) of the four bromine atoms reduces electron density in the benzene ring. |
| Directing Effect | meta-directing | The electron-withdrawing nature of the substituent deactivates the ortho and para positions more than the meta position. |
| Steric Influence | High | The bulky nature of the substituent sterically hinders attack at the ortho positions. numberanalytics.com |
Nucleophilic Aromatic Substitution (SNAr) Considerations
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. byjus.com
The (1,1,2,2-tetrabromoethyl) group, being strongly electron-withdrawing, is expected to activate the benzene ring towards nucleophilic aromatic substitution, provided a suitable leaving group (such as a halide) is present on the ring. byjus.comnumberanalytics.com The electron-withdrawing nature of the substituent helps to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comlibretexts.org This stabilization lowers the activation energy of the reaction. libretexts.org
For the SNAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. byjus.compressbooks.pub This positioning allows for the delocalization of the negative charge of the Meisenheimer complex onto the electron-withdrawing substituent through resonance, which is a key stabilizing factor. byjus.compressbooks.pub If the (1,1,2,2-tetrabromoethyl) group were meta to the leaving group, this resonance stabilization would not be possible, and the reaction would be significantly slower. byjus.com
| Factor | Influence | Underlying Principle |
|---|---|---|
| Ring Activation | Activating | The strong -I effect of the substituent stabilizes the anionic Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org |
| Directing Effect | ortho, para-directing | Resonance stabilization of the Meisenheimer complex is possible when the substituent is ortho or para to the leaving group. byjus.compressbooks.pub |
| Steric Hindrance | Significant at the ortho position | The bulky substituent can impede the approach of the nucleophile to the ortho position. numberanalytics.com |
An alternative pathway for nucleophilic aromatic substitution, particularly for unactivated aryl halides, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. organicchemistrytutor.comlibretexts.org This mechanism is typically favored under conditions of a very strong base, such as sodium amide (NaNH₂). researchgate.net
The formation of a benzyne intermediate from a derivative of (1,1,2,2-tetrabromoethyl)benzene would require the presence of a leaving group on the ring and a hydrogen atom on a carbon atom ortho to that leaving group. masterorganicchemistry.com The strong base would first abstract the ortho-proton, forming a carbanion, which would then eliminate the leaving group to form the benzyne. youtube.com
The acidity of the ortho-protons is a critical factor. The electron-withdrawing nature of the (1,1,2,2-tetrabromoethyl) group would increase the acidity of the ring protons, including those at the ortho positions, making them more susceptible to deprotonation by a strong base. libretexts.orglumenlearning.comlibretexts.org However, the extreme steric bulk of the substituent could hinder the approach of the base to the ortho-protons, potentially impeding benzyne formation. numberanalytics.com
If a benzyne intermediate were to form, the subsequent nucleophilic attack could occur at either of the two carbons of the triple bond, potentially leading to a mixture of regioisomeric products. organicchemistrytutor.commakingmolecules.com The regioselectivity of this addition would be influenced by the electronic effects of the (1,1,2,2-tetrabromoethyl) group. fiveable.me Electron-withdrawing groups can direct the nucleophile to attack the position that places the resulting negative charge closer to the substituent for better stabilization. makingmolecules.com
Regioselectivity and Stereochemical Control in Reactions
Regioselectivity in the context of (1,1,2,2-tetrabromoethyl)benzene is primarily governed by the interplay of the strong electron-withdrawing inductive effect and the significant steric hindrance of the substituent.
In EAS , the strong deactivating nature of the substituent directs incoming electrophiles to the meta position. orgosolver.com Steric hindrance at the ortho positions further reinforces this preference. numberanalytics.com
In SNAr , assuming a leaving group is present, the activating effect of the substituent directs nucleophiles to the ortho and para positions. byjus.com However, the steric bulk would likely lead to a strong preference for attack at the para position over the ortho position. numberanalytics.com
In a potential benzyne mechanism, the regioselectivity of the nucleophilic addition to the aryne intermediate would be influenced by the electronic stabilization of the resulting carbanion. makingmolecules.comfiveable.me
Stereochemical control in reactions involving (1,1,2,2-tetrabromoethyl)benzene would be a significant consideration, as the benzylic carbon (C1 of the ethyl group) is a chiral center if the two bromine atoms on it are considered in a specific arrangement or if substitution at the other benzylic carbon (C2) leads to diastereomers. Reactions occurring at the aromatic ring would not directly affect this chiral center. However, if reactions were to occur at the benzylic position, for example, through a radical mechanism, the stereochemical outcome would depend on the nature of the intermediate. researchgate.netnih.gov The formation of a planar benzylic radical would likely lead to a racemic mixture of products if a new stereocenter is formed. lumenlearning.com For reactions on the aromatic ring, the chiral benzylic center could potentially influence the approach of reagents, leading to diastereoselective outcomes, although this effect is generally less pronounced than the electronic and steric effects on the ring itself. acs.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within (1,1,2,2-Tetrabromoethyl)benzene can be determined.
¹H NMR Spectral Analysis and Proton Environment Determination
The ¹H NMR spectrum of (1,1,2,2-Tetrabromoethyl)benzene is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic proton of the ethyl group.
The phenyl group (C₆H₅) protons would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and multiplicity of these signals are influenced by the substitution pattern and the electron-withdrawing effect of the tetrabromoethyl substituent. The protons ortho to the substituent are expected to be the most deshielded, followed by the meta and para protons. The coupling between adjacent aromatic protons would likely result in a complex multiplet.
The single proton on the ethyl chain (CHBr₂-CHBr₂-Ph) is attached to a carbon bearing two bromine atoms and is adjacent to another carbon with two bromine atoms and a phenyl group. This environment is highly electron-deficient, which would cause the proton signal to appear significantly downfield. Based on analogous structures, this proton would likely resonate as a singlet, as there are no adjacent protons to couple with. The predicted chemical shift for this proton would be in a range significantly higher than typical aliphatic protons, likely above 6.0 ppm, due to the strong deshielding effect of the four bromine atoms.
Predicted ¹H NMR Spectral Data for (1,1,2,2-Tetrabromoethyl)benzene
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl Protons (C₆H₅) | 7.2 - 7.6 | Multiplet | 5H |
| Methine Proton (-CHBr₂) | > 6.0 | Singlet | 1H |
¹³C NMR Spectral Analysis and Carbon Framework Elucidation
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For (1,1,2,2-Tetrabromoethyl)benzene, distinct signals are expected for the carbons of the phenyl ring and the ethyl side chain.
The carbons of the benzene ring would typically resonate in the aromatic region, between approximately 125 and 145 ppm. The carbon atom directly attached to the tetrabromoethyl group (ipso-carbon) is expected to be shifted further downfield compared to the other aromatic carbons due to the substituent effect. The ortho, meta, and para carbons will show distinct chemical shifts, providing further confirmation of the substitution pattern. researchgate.net
The two carbons of the ethyl side chain are in unique environments. The carbon atom bonded to the phenyl group and two bromine atoms (Ph-C HBr₂) would be significantly deshielded and is expected to appear at a lower field. The terminal carbon atom (C HBr₂) bonded to two bromine atoms and the methine proton would also be highly deshielded. The exact chemical shifts would need to be confirmed by experimental data or high-level computational predictions.
Predicted ¹³C NMR Spectral Data for (1,1,2,2-Tetrabromoethyl)benzene
| Carbon Type | Predicted Chemical Shift (ppm) |
| Phenyl C1 (ipso) | 140 - 145 |
| Phenyl C2, C6 (ortho) | 128 - 132 |
| Phenyl C3, C5 (meta) | 128 - 130 |
| Phenyl C4 (para) | 127 - 129 |
| Ethyl Cα (Ph-C HBr₂) | 50 - 60 |
| Ethyl Cβ (-C HBr₂) | 40 - 50 |
Vibrational Spectroscopy Approaches (e.g., IR) for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of (1,1,2,2-Tetrabromoethyl)benzene would be characterized by absorption bands corresponding to the vibrations of the benzene ring and the carbon-bromine bonds.
The presence of the benzene ring would be confirmed by several characteristic absorptions. These include C-H stretching vibrations of the aromatic ring, which typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually give rise to a series of sharp peaks in the 1450-1600 cm⁻¹ region. docbrown.info Out-of-plane C-H bending vibrations (aromatic wagging) are also expected in the fingerprint region (below 900 cm⁻¹), and their positions can sometimes indicate the substitution pattern of the benzene ring.
The most prominent feature related to the substituent would be the C-Br stretching vibrations. These are typically strong absorptions and are found in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹. The presence of multiple bromine atoms would likely result in a broad and intense absorption in this region.
Predicted IR Absorption Bands for (1,1,2,2-Tetrabromoethyl)benzene
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium, often multiple bands |
| Aliphatic C-H Stretch | ~2900 | Weak |
| C-Br Stretch | 700 - 500 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
For (1,1,2,2-Tetrabromoethyl)benzene (C₈H₆Br₄), the molecular ion peak ([M]⁺) would be a key feature in the mass spectrum. Due to the presence of four bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks (an isotopic pattern). The most abundant peak in this cluster would correspond to the species containing the most abundant isotopes. The calculated monoisotopic mass of (1,1,2,2-Tetrabromoethyl)benzene is approximately 417.72 u, and the average mass is around 421.75 u. lookchem.com
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of the substituent or parts of it. For (1,1,2,2-Tetrabromoethyl)benzene, fragmentation would likely involve the cleavage of the C-C bond of the ethyl side chain and the loss of bromine atoms.
Expected fragmentation patterns would include:
Loss of bromine atoms: Peaks corresponding to [M-Br]⁺, [M-2Br]⁺, [M-3Br]⁺, and [M-4Br]⁺ would be expected, each with its own characteristic isotopic pattern.
Cleavage of the ethyl side chain: A significant peak corresponding to the phenyl cation [C₆H₅]⁺ at m/z 77 is highly probable, which is a common fragment for phenyl-substituted compounds. docbrown.info Another possible fragment is the benzyl (B1604629) cation [C₆H₅CH₂]⁺ at m/z 91, although its formation would require rearrangement. whitman.edu
Fragments containing bromine: Ions such as [CHBr₂]⁺ and larger fragments containing both the phenyl group and some bromine atoms would also be possible.
Predicted Key Fragments in the Mass Spectrum of (1,1,2,2-Tetrabromoethyl)benzene
| m/z | Possible Fragment Ion |
| ~418-426 | [C₈H₆Br₄]⁺ (Molecular ion cluster) |
| ~339-347 | [C₈H₆Br₃]⁺ |
| ~260-268 | [C₈H₆Br₂]⁺ |
| ~181-185 | [C₈H₆Br]⁺ |
| 77 | [C₆H₅]⁺ |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule. For (1,1,2,2-Tetrabromoethyl)benzene, these calculations, primarily using Density Functional Theory (DFT), reveal the intricate interplay between the phenyl ring and the heavily substituted ethyl side chain. asianpubs.orgrsc.org
The geometry of the molecule is optimized to find the lowest energy state, which corresponds to the most stable conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nrel.gov The presence of four bulky bromine atoms on the ethyl group introduces significant steric hindrance, which dictates the rotational conformation (dihedral angles) around the C-C bonds. The most stable conformer will adopt a staggered arrangement to minimize the repulsion between these large atoms and the phenyl ring.
Theoretical calculations provide precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's geometry.
Table 1: Calculated Geometric Parameters for the Optimized Structure of (1,1,2,2-Tetrabromoethyl)benzene
| Parameter | Description | Typical Calculated Value |
| Bond Lengths | ||
| C-Br | Length of the carbon-bromine bond | ~1.96 Å |
| C-C (ethyl) | Length of the carbon-carbon single bond in the ethyl chain | ~1.55 Å |
| C-C (ring) | Average length of the carbon-carbon bonds in the benzene (B151609) ring | ~1.40 Å |
| C-H (ring) | Length of the carbon-hydrogen bond on the phenyl ring | ~1.09 Å |
| Bond Angles | ||
| Br-C-Br | Angle between two bromine atoms on the same carbon | ~111.5° |
| C-C-Br | Angle involving the ethyl carbon backbone and a bromine atom | ~110.8° |
| C(ring)-C(ethyl)-H | Angle between the ring, the ethyl chain, and the benzylic hydrogen | ~112.0° |
| Dihedral Angles | ||
| C(ring)-C(ring)-C(ethyl)-C(ethyl) | Torsion angle defining the orientation of the ethyl group relative to the phenyl ring | ~-85° (anti-periplanar) |
| Br-C-C-Br | Torsion angle between bromine atoms on adjacent carbons | ~180° (anti) or ~60° (gauche) |
Note: These values are representative and would be calculated using a specific level of theory, such as B3LYP/6-31G(d,p) or M06-2X/def2-TZVP, which are commonly employed for organic molecules. nrel.govscispace.com
Investigation of Electronic Properties and Reactivity Descriptors
The electronic structure of a molecule is key to understanding its reactivity. Quantum chemical calculations provide several descriptors based on Frontier Molecular Orbital (FMO) theory to predict how (1,1,2,2-Tetrabromoethyl)benzene will interact with other chemical species.
The primary descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
Furthermore, the electrostatic potential (ESP) surface can be mapped to visualize electron-rich and electron-poor regions of the molecule. For (1,1,2,2-Tetrabromoethyl)benzene, the electron-withdrawing nature of the bromine atoms creates a positive electrostatic potential (a "σ-hole") on the outer side of the bromine atoms, making them susceptible to nucleophilic attack. Hirshfeld charges have also been shown to be useful predictors of reactivity and regioselectivity in related compounds. nsf.govrsc.org
Table 2: Calculated Electronic Properties and Reactivity Descriptors for (1,1,2,2-Tetrabromoethyl)benzene
| Descriptor | Description | Predicted Value/Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively low, indicating moderate electron-donating ability, localized on the phenyl ring. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low, indicating a strong electron-accepting ability, associated with the σ* anti-bonding orbitals of the C-Br bonds. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Moderate, suggesting the molecule is kinetically stable but can participate in reactions under appropriate conditions. |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Non-zero, indicating an asymmetric distribution of charge due to the brominated ethyl group. |
| Mulliken/Hirshfeld Charges | Partial atomic charges on individual atoms | Negative charges on bromine atoms, positive charges on the attached carbons. nrel.gov |
| Electrostatic Potential (VS,max) | Maximum positive electrostatic potential (σ-hole) on bromine | Positive value, quantifying the electrophilic character of the bromine atoms. |
Theoretical Studies on Reaction Energetics and Transition States
Computational chemistry allows for the detailed exploration of potential reaction pathways, including the calculation of reaction energies and the identification of high-energy transition states. nrel.gov A plausible reaction for (1,1,2,2-Tetrabromoethyl)benzene is dehydrobromination, the elimination of a hydrogen atom and a bromine atom to form an alkene.
Theoretical studies can model this reaction by:
Mapping the Reaction Coordinate: The energy of the system is calculated as the bond lengths and angles change from reactants to products.
Locating the Transition State (TS): The TS is the highest point on the minimum energy path, representing the energy barrier that must be overcome for the reaction to occur. It is characterized by having exactly one imaginary vibrational frequency. rsc.org
Calculating Activation Energies (ΔG‡): The Gibbs free energy of activation is the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate. rsc.org
For (1,1,2,2-Tetrabromoethyl)benzene, the elimination of HBr could lead to the formation of (1,2,2-tribromovinyl)benzene. DFT calculations can determine the Gibbs free activation energy for this process, providing insight into the conditions required for such a reaction to proceed. rsc.orgresearchgate.net
Predictive Modeling of (1,1,2,2-Tetrabromoethyl)benzene Reactivity
Beyond studying single molecules or reactions, computational data can be used to build predictive models for chemical reactivity. cambridgeinternational.org Techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) are employed to correlate calculated molecular descriptors with observed experimental properties. asianpubs.orgnih.gov
For a compound like (1,1,2,2-Tetrabromoethyl)benzene, a predictive model could be developed using a dataset of related halogenated hydrocarbons. mdpi.com The model would use calculated descriptors (such as those in Table 2) as input variables to predict a specific outcome, such as the rate constant for a degradation reaction or its potential toxicity. nih.gov
Recent advances utilize ML algorithms like Random Forest (RF) or Light Gradient Boosting Machine (LightGBM) combined with molecular fingerprints or calculated descriptors to achieve high prediction accuracy. nih.gov For instance, a model could be trained to predict the rate constants of reactions with halogen radicals. nih.gov Such models are invaluable for screening large numbers of chemicals for specific properties without the need for extensive and costly experimental testing.
Table 3: Example Framework for a QSAR/ML Model for Reactivity Prediction
| Model Component | Description | Example for (1,1,2,2-Tetrabromoethyl)benzene |
| Dataset | A collection of related compounds with known reactivity data. | A series of polybrominated alkylbenzenes with measured degradation rates. |
| Descriptors (Input) | Calculated molecular properties used to represent the chemical structure. | EHOMO, ELUMO, Dipole Moment, Steric parameters, Mordred descriptors. nih.gov |
| Algorithm | The mathematical method used to create the correlation. | Multiple Linear Regression, Random Forest, or a Neural Network. nih.govresearchgate.net |
| Predicted Endpoint (Output) | The property the model is trained to predict. | Reaction rate constant (log k), environmental persistence, or binding affinity to a biological target. asianpubs.orgnih.gov |
These predictive models represent a powerful, modern approach to chemical assessment, enabling rapid and reliable estimation of a compound's behavior based on its computationally derived molecular structure.
Applications in Advanced Organic Synthesis
(1,1,2,2-Tetrabromoethyl)benzene as a Synthetic Intermediate for Novel Compounds
The primary role of (1,1,2,2-Tetrabromoethyl)benzene as a synthetic intermediate is demonstrated in its conversion to phenylacetylene (B144264). wikipedia.orglookchem.com This transformation is a powerful method for creating a terminal alkyne, a functional group of significant importance in synthetic chemistry. Phenylacetylene is a colorless, viscous liquid that is often used as a more easily handleable substitute for acetylene (B1199291) gas in research. wikipedia.org
The synthesis of phenylacetylene from (1,1,2,2-Tetrabromoethyl)benzene typically involves a dehydrohalogenation reaction, where a strong base is used to eliminate four equivalents of hydrogen bromide. This process effectively converts the tetrabrominated ethyl side chain into a triple bond. One documented method involves the reaction of (1,1,2,2-Tetrabromoethyl)benzene with dimethylbromosulphonium bromide in acetonitrile (B52724) at room temperature. lookchem.com A closely related and more common laboratory preparation starts from styrene (B11656), which is first brominated to form (1,2-dibromoethyl)benzene (B150757) (styrene dibromide) and then treated with a strong base like sodium amide in liquid ammonia (B1221849) to yield phenylacetylene. orgsyn.orgsciencemadness.org
The conversion of a saturated, halogenated side-chain to an unsaturated alkyne highlights the utility of (1,1,2,2-Tetrabromoethyl)benzene in generating novel compounds with valuable functional groups for further synthetic transformations.
Table 1: Synthesis of Phenylacetylene
| Precursor | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| (1,1,2,2-Tetrabromo-1-phenylethane) | Dimethylbromosulphonium bromide | Acetonitrile | 20 °C, 0.5h | 94% lookchem.com |
| Styrene Dibromide | Sodium Amide | Liquid Ammonia | - | 45-52% orgsyn.org |
Precursor Role in the Synthesis of Specific Bromide Derivatives
(1,1,2,2-Tetrabromoethyl)benzene's role as a precursor extends to the synthesis of various intermediate bromide derivatives. The four bromine atoms on the ethyl group can be removed sequentially, allowing for the isolation of partially dehalogenated products.
Through controlled dehydrobromination reactions, it is possible to synthesize vinyl bromide compounds. For instance, the elimination of one or two molecules of HBr from (1,1,2,2-Tetrabromoethyl)benzene would theoretically lead to the formation of tribromo- and dibromostyrene derivatives. A related process is observed in the synthesis of phenylacetylene from (1,2-dibromoethyl)benzene, which proceeds through a β-bromostyrene intermediate. sciencemadness.org By analogy, the double dehydrobromination of (1,1,2,2-Tetrabromoethyl)benzene would likely form (Z)-(1,2-dibromovinyl)benzene. In fact, literature shows the reverse reaction, where (Z)-(1,2-dibromovinyl)benzene is brominated to produce (1,1,2,2-Tetrabromoethyl)benzene. lookchem.com
These brominated styrene derivatives are valuable synthetic intermediates themselves, often used in cross-coupling reactions to form more complex molecular architectures. The ability to generate these specific bromide derivatives underscores the versatility of (1,1,2,2-Tetrabromoethyl)benzene as a starting material.
Table 2: Potential Bromide Derivatives from (1,1,2,2-Tetrabromoethyl)benzene
| Product | Reaction Type | Description |
|---|---|---|
| (Tribromoethyl)benzene Isomers | Partial Dehydrobromination | Elimination of one HBr molecule. |
Integration into Multi-Step Synthetic Strategies for Complex Molecules
The true value of (1,1,2,2-Tetrabromoethyl)benzene in advanced organic synthesis is realized when it is integrated into multi-step pathways for constructing complex molecules. Its primary contribution in this context is as a convenient precursor to phenylacetylene, which is a cornerstone building block in a multitude of synthetic applications. sciencemadness.org
Once synthesized from (1,1,2,2-Tetrabromoethyl)benzene, phenylacetylene can be utilized in a wide array of subsequent reactions:
Coupling Reactions: Phenylacetylene is a key substrate in metal-catalyzed cross-coupling reactions. It participates in Sonogashira coupling with aryl or vinyl halides to form substituted alkynes, and in Cadiot-Chodkiewicz coupling with other terminal alkynes to create unsymmetrical diynes. It can also undergo oxidative homocoupling to produce diphenylbutadiyne. wikipedia.orgsciencemadness.org
Polymerization: In the presence of metal catalysts, phenylacetylene can undergo oligomerization, trimerization (to form 1,3,5- and 1,2,4-triphenylbenzene), and polymerization. wikipedia.org
Hydration: The hydration of phenylacetylene, catalyzed by gold or mercury reagents, yields acetophenone, a valuable ketone intermediate. wikipedia.org
Synthesis of Complex Aromatics: Phenylacetylene is a precursor in the synthesis of complex polycyclic aromatic compounds like rubrene. sciencemadness.org
By providing an efficient entry point to the versatile chemistry of phenylacetylene, (1,1,2,2-Tetrabromoethyl)benzene serves as the foundational step in synthetic strategies aimed at building elaborate molecular frameworks, including polymers, pharmaceuticals, and materials for electronic applications. The general approach in such multi-step syntheses often involves creating a key functional group, such as the alkyne from the tetrabromo compound, which then enables a cascade of further bond-forming and functional group manipulation steps. youtube.com
Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification (e.g., GC-MS)
Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of (1,1,2,2-tetrabromoethyl)benzene. researchgate.net Gas chromatography (GC) is particularly well-suited for the analysis of semi-volatile compounds like (1,1,2,2-tetrabromoethyl)benzene, which has a boiling point of 313.7°C at 760 mmHg. lookchem.com
When coupled with a mass spectrometer (MS), gas chromatography-mass spectrometry (GC-MS) becomes a powerful tool for both qualitative and quantitative analysis. nih.gov The gas chromatograph separates (1,1,2,2-tetrabromoethyl)benzene from other compounds in a sample based on its volatility and interaction with the stationary phase of the GC column. Following separation, the mass spectrometer fragments the molecule and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification. For complex mixtures, preparative GC can be employed to isolate isomers for further spectroscopic characterization. nih.gov
The selection of the GC column is critical for achieving good separation. A non-polar or semi-polar capillary column is typically used for the analysis of halogenated aromatic compounds. The operating conditions, such as the temperature program of the oven, the injector temperature, and the carrier gas flow rate, must be optimized to ensure efficient separation and sharp chromatographic peaks.
For quantitative analysis using GC-MS, a calibration curve is typically prepared using standards of known concentrations of (1,1,2,2-tetrabromoethyl)benzene. By comparing the peak area of the compound in a sample to the calibration curve, its concentration can be accurately determined. The use of an internal standard can help to correct for variations in sample injection and instrument response.
Table 1: Illustrative GC-MS Parameters for the Analysis of (1,1,2,2-Tetrabromoethyl)benzene This table presents a hypothetical set of parameters, as specific experimental data for this compound is not widely available.
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-500 amu |
| Solvent Delay | 5 min |
Spectroscopic Methods in Quantitative Analysis
While GC-MS is a primary tool, other spectroscopic methods can also play a role in the analysis of (1,1,2,2-tetrabromoethyl)benzene, particularly for structural confirmation and, in some cases, quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. nih.gov While not typically used for routine quantitative analysis due to lower sensitivity compared to GC-MS, ¹H and ¹³C NMR can confirm the identity and purity of (1,1,2,2-tetrabromoethyl)benzene standards. Quantitative NMR (qNMR) is a potential, albeit less common, method for determining the concentration of a substance by comparing the integral of its signals to that of a certified internal standard.
Infrared (IR) spectroscopy can be used to identify the functional groups present in (1,1,2,2-tetrabromoethyl)benzene. The presence of characteristic absorption bands for the benzene (B151609) ring and the carbon-bromine bonds can support the identification of the compound. However, for quantitative purposes, IR spectroscopy is generally less precise and sensitive than chromatographic methods.
Development of High-Throughput Analytical Procedures
In scenarios requiring the analysis of a large number of samples, the development of high-throughput analytical procedures is crucial. researchgate.net High-throughput screening (HTS) utilizes automated equipment to rapidly process and analyze samples, significantly increasing efficiency. researchgate.netcreative-bioarray.com
For a compound like (1,1,2,2-tetrabromoethyl)benzene, this could involve automating the sample preparation steps, such as extraction and cleanup, followed by rapid GC-MS analysis. The use of autosamplers for injection is a standard feature of modern GC-MS systems that contributes to high-throughput capabilities.
Furthermore, advances in mass spectrometry, such as the use of faster detectors and data processing software, can reduce the analysis time per sample. While specific high-throughput methods for (1,1,2,2-tetrabromoethyl)benzene have not been detailed in the literature, the principles of HTS are applicable. nih.govnih.gov This would be particularly relevant in environmental monitoring programs or industrial settings where frequent analysis is required. The primary goal of HTS is to quickly screen large libraries of compounds, and the data generated can be used for further optimization and validation. creative-bioarray.com
Future Research Directions and Unexplored Reactivity
Investigation of Catalytic Transformations and Sustainable Synthetic Routes
The development of catalytic systems for the transformation of (1,1,2,2-Tetrabromoethyl)benzene is a key area for future research. Traditional methods for the manipulation of polyhalogenated compounds often rely on stoichiometric reagents, leading to significant waste generation. Catalytic approaches could offer more sustainable and efficient alternatives.
Future investigations could focus on:
Catalytic Dehalogenation: Exploring selective catalytic systems for the removal of bromine atoms. This could involve transition metal catalysts (e.g., based on palladium, nickel, or copper) to control the extent of dehalogenation, leading to the selective formation of various vinyl bromides or styrene (B11656).
Reductive Carbon-Carbon Bond Formation: Investigating catalytic cross-coupling reactions where the bromine atoms are sequentially replaced to form new carbon-carbon bonds. This could open avenues for the synthesis of complex molecular architectures.
Sustainable Bromination Sources: While (1,1,2,2-Tetrabromoethyl)benzene is a product of bromination, exploring its use as a bromine source in catalytic cycles could be a novel approach. This would involve developing methods to catalytically transfer bromine atoms to other organic substrates, potentially with higher atom economy than traditional brominating agents.
A comparative look at potential catalytic systems is presented in Table 1.
| Catalytic System | Potential Transformation | Advantages | Research Focus |
| Palladium-based catalysts | Selective debromination, Cross-coupling reactions | High efficiency and selectivity in C-C bond formation. | Ligand design for controlled reactivity and catalyst stability. |
| Nickel-based catalysts | Reductive coupling, Dehalogenation | Lower cost compared to palladium, unique reactivity. | Exploring different nickel oxidation states and ligand effects. |
| Copper-based catalysts | Ullmann-type couplings, Azide-alkyne cycloadditions (after elimination) | Abundant and inexpensive, versatile in C-N and C-O bond formation. | Development of soluble and highly active copper complexes. |
| Photocatalysis | Radical-mediated dehalogenation and functionalization | Mild reaction conditions, use of visible light as a renewable energy source. | Design of photosensitizers tailored for polybrominated substrates. |
Exploration of Novel Reaction Pathways for Brominated Benzene (B151609) Derivatives
The unique arrangement of bromine atoms in (1,1,2,2-Tetrabromoethyl)benzene makes it a prime candidate for exploring novel reaction pathways to synthesize a variety of brominated benzene derivatives.
One of the most apparent, yet underexplored, areas is the controlled elimination of bromine. The stepwise removal of HBr or Br₂ could lead to a range of valuable products:
(E/Z)-β-Bromostyrenes: Selective elimination of one equivalent of Br₂ could potentially yield a mixture of (E)- and (Z)-β-bromostyrenes. Future research could focus on developing stereoselective elimination methods.
α,β-Dibromostyrenes: The elimination of one equivalent of HBr could lead to the formation of α,β-dibromostyrenes, which are versatile building blocks in organic synthesis.
Phenylacetylene (B144264): Complete dehydrobromination or debromination would lead to phenylacetylene, a fundamental building block in organic chemistry. libretexts.orglibretexts.orgmasterorganicchemistry.com Investigating milder and more efficient reagents and conditions for this transformation is a worthwhile endeavor.
The potential elimination pathways are summarized in the table below.
| Reagent/Condition | Potential Product(s) | Reaction Type | Scope for Future Research |
| Strong Base (e.g., NaNH₂, t-BuOK) | Phenylacetylene | Double dehydrobromination | Exploring milder bases and reaction conditions for improved safety and substrate scope. libretexts.orgmasterorganicchemistry.com |
| Reducing Agents (e.g., Zn, NaI) | (E/Z)-β-Bromostyrenes, Styrene | Reductive elimination of Br₂ | Developing chemoselective reducing systems to control the degree of debromination. |
| Catalytic Transfer Hydrogenation | Partially debrominated products | Catalytic dehalogenation | Screening of catalysts and hydrogen donors for selective transformations. |
Furthermore, the vicinal dibromide moiety could be a precursor for the formation of epoxides or aziridines with subsequent functionalization, a reaction pathway that remains to be explored for this specific substrate.
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
To effectively study the complex reaction pathways of (1,1,2,2-Tetrabromoethyl)benzene, the application of advanced spectroscopic techniques for in-situ reaction monitoring is crucial. These techniques can provide real-time information on the formation of intermediates and products, allowing for a deeper understanding of reaction mechanisms and optimization of reaction conditions.
Promising techniques include:
In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of starting material and the appearance of products by tracking characteristic vibrational bands of C-Br, C=C, and C≡C bonds.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR or the use of NMR-compatible reaction vessels can provide detailed structural information on all species present in the reaction mixture over time.
Mass Spectrometry: Real-time monitoring of the reaction headspace or direct injection of reaction aliquots can help identify volatile intermediates and products.
The application of these techniques could provide invaluable data for kinetic and mechanistic studies, as detailed in the following table.
Computational Design of Tailored Reactivity
Computational chemistry offers a powerful tool to predict and understand the reactivity of (1,1,2,2-Tetrabromoethyl)benzene, guiding future experimental work. Density Functional Theory (DFT) and other quantum chemical methods can be employed to:
Model Reaction Pathways: Calculate the thermodynamics and kinetics of potential reactions, such as elimination and substitution, to identify the most favorable pathways.
Predict Spectroscopic Properties: Simulate IR, Raman, and NMR spectra of potential intermediates and products to aid in their experimental identification.
Design Catalysts: Computationally screen potential catalysts and ligands for desired transformations, accelerating the discovery of new and efficient catalytic systems.
Specific areas for computational investigation are outlined below.
| Computational Method | Research Goal | Expected Outcome |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms of elimination and substitution reactions. | Detailed understanding of transition states and activation barriers, guiding experimental design. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model catalytic cycles involving large catalyst systems. | Prediction of catalyst performance and selectivity for the transformation of (1,1,2,2-Tetrabromoethyl)benzene. |
| Molecular Dynamics (MD) Simulations | Study solvent effects and conformational dynamics. | Insights into the role of the reaction environment on reactivity and selectivity. |
By combining these computational approaches with experimental validation, a deeper understanding of the chemistry of (1,1,2,2-Tetrabromoethyl)benzene can be achieved, unlocking its full potential as a versatile chemical building block.
Q & A
Q. What are the optimized synthetic routes for (1,1,2,2-Tetrabromoethyl)benzene, and how do reaction conditions influence yield?
The synthesis of brominated aromatic compounds often involves radical bromination or electrophilic substitution. For (1,1,2,2-Tetrabromoethyl)benzene, a plausible method includes brominating ethylbenzene derivatives using bromine (Br₂) in acetic acid under controlled temperatures. For example, a similar tetrabrominated compound was synthesized by reacting a precursor with bromine in acetic acid at ambient temperature, yielding ~29% after recrystallization . Key variables include stoichiometry of Br₂, reaction time, and purification steps (e.g., filtration, solvent washing). Researchers should compare yields under varying catalysts (e.g., FeBr₃ vs. AlBr₃) and solvent systems to optimize efficiency.
Q. Which analytical techniques are most effective for characterizing (1,1,2,2-Tetrabromoethyl)benzene purity and structure?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/¹³C NMR) are critical for structural confirmation. For purity assessment, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) paired with UV-Vis detection is recommended. Environmental analysis standards, such as those for tetrabrominated diphenyl ethers, suggest using isotope dilution techniques (e.g., ¹³C-labeled internal standards) to enhance accuracy in trace detection . Differential scanning calorimetry (DSC) can further assess thermal stability.
Q. How can researchers safely handle (1,1,2,2-Tetrabromoethyl)benzene given its potential hazards?
Brominated compounds often exhibit toxicity and environmental persistence. Safety protocols should include:
- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
- Storage in airtight containers at 0–6°C to prevent degradation .
- Disposal via incineration or specialized waste services to minimize environmental release. Toxicity screening using in vitro models (e.g., bacterial mutagenicity assays) is advised to preemptively identify risks .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in (1,1,2,2-Tetrabromoethyl)benzene synthesis?
Regioselectivity in bromination is influenced by electronic and steric factors. The ethyl group’s electron-donating effect may direct bromination to the ortho and para positions, but steric hindrance from the ethyl chain could favor meta substitution in crowded systems. Computational studies (e.g., density functional theory, DFT) can model transition states to predict bromine attack sites. Experimental validation via substituent-directed synthesis (e.g., deuterated analogs) or kinetic isotope effects (KIE) is critical .
Q. How does (1,1,2,2-Tetrabromoethyl)benzene behave in environmental matrices, and what degradation pathways are relevant?
Brominated aromatics are recalcitrant to hydrolysis but may undergo photolytic degradation or microbial reductive debromination. Studies on tetrabromobisphenol A (TBBPA) show half-lives of weeks to months in aqueous systems under UV light . For (1,1,2,2-Tetrabromoethyl)benzene, advanced oxidation processes (AOPs) like ozonation or Fenton reactions could be tested for efficiency. Environmental fate models should incorporate logP (predicting bioaccumulation) and soil adsorption coefficients (Kₒc).
Q. How can contradictory data on the compound’s stability in different solvents be resolved?
Discrepancies in stability may arise from solvent polarity, trace impurities, or light exposure. For example, halogenated solvents (e.g., dichloromethane) might stabilize the compound via halogen bonding, while polar aprotic solvents (e.g., acetonitrile) could accelerate decomposition. Systematic stability studies under controlled conditions (e.g., inert atmosphere, dark storage) with periodic HPLC monitoring are essential. Conflicting thermal data (e.g., boiling points) should be cross-validated using differential thermal analysis (DTA) .
Q. What role does (1,1,2,2-Tetrabromoethyl)benzene play as an intermediate in pharmaceutical or materials science applications?
Brominated aromatics are key intermediates in Suzuki-Miyaura cross-coupling reactions to build biaryl structures. For instance, tetrabromoethylene derivatives serve as precursors for flame retardants or liquid crystals. In drug development, bromine’s electronegativity can enhance binding affinity in kinase inhibitors. Researchers should explore functionalization via palladium-catalyzed coupling or nucleophilic substitution to generate libraries of derivatives .
Methodological Considerations
- Data Validation : Cross-reference spectral data (e.g., NMR, IR) with computational predictions (Gaussian software) to confirm assignments .
- Controlled Experiments : Replicate syntheses with deuterated reagents (e.g., C₆D₆) to isolate kinetic vs. thermodynamic products .
- Environmental Impact : Use OECD guidelines for biodegradation testing and QSAR models to predict ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
